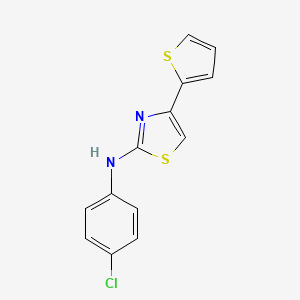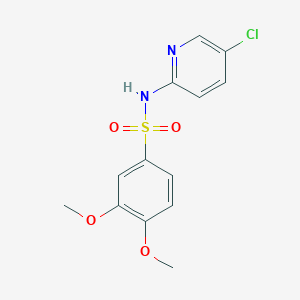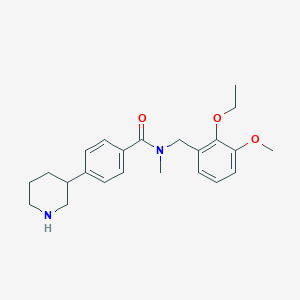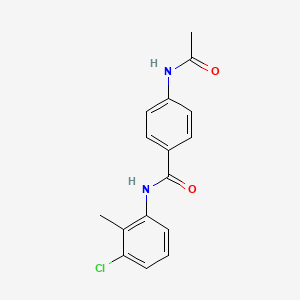
N-(4-chlorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine, also known as CPTH2, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of histone acetyltransferase (HAT) activity, which makes it a valuable tool for studying epigenetic regulation of gene expression.
Applications De Recherche Scientifique
Antibacterial Applications
Recent advancements in micro/nanomotors have highlighted their potential in antibacterial applications. CBMicro_027491 could be integrated into the design of these micro/nanomotors to enhance their intrinsic antimicrobial capabilities . The compound’s properties may facilitate the targeted delivery of antimicrobials to infected sites, especially in the deep permeation into bacterial biofilms for fast inactivation.
Wastewater Treatment
The efficacy of treatment wetlands in removing micropollutants and biological activity from wastewater can be evaluated using cell-based bioassays. CBMicro_027491 may serve as an indicator chemical in such bioassays, helping to assess the removal efficacy of various treatment designs . Its behavior in these systems can provide insights into the removal mechanisms and efficiency of intensified wetland treatments.
Microbiorobotics Design
In the field of biomedical and environmental engineering, microbiorobotics is a burgeoning area. CBMicro_027491 could be utilized in the design and fabrication of microbiorobots, contributing to their applications in nanosciences and microbiorobotics . The compound’s unique structure may influence the propulsion mechanisms and functionalization of these devices.
Neutron Capture Therapy
Boronic acids and their esters are considered for new drug designs and drug delivery devices, particularly as boron-carriers for neutron capture therapy. CBMicro_027491, with its boronic ester-like structure, could be explored for its susceptibility to hydrolysis at physiological pH, which is a critical factor in the stability and efficacy of boron-carriers .
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S2/c14-9-3-5-10(6-4-9)15-13-16-11(8-18-13)12-2-1-7-17-12/h1-8H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDANKSIJXLUHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-(thiophen-2-yl)-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,5-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5620092.png)

![4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5620101.png)

![2,2-dimethyl-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B5620108.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5620109.png)

![N-[(3S*,4R*)-1-(2,5-dimethyl-3-furoyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5620121.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}propanamide](/img/structure/B5620149.png)
![5-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-5-oxopentanoic acid](/img/structure/B5620153.png)
![5-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5620166.png)
![2-ethyl-9-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620170.png)
![(3S*,4S*)-4-propyl-1-[3-(2-pyrazinyl)propanoyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5620177.png)